Methyl 2-benzyl-2-cyano-3-phenylpropanoate
Overview
Description
Methyl 2-benzyl-2-cyano-3-phenylpropanoate (also known as MBCPP) is a synthetic organic compound with a unique chemical structure. It is used in a variety of scientific research applications, including biochemical and physiological studies. MBCPP has a variety of advantages and limitations for laboratory experiments, and its mechanism of action is still being studied.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 2-benzyl-2-cyano-3-phenylpropanoate has been studied for its chemical properties and potential in various synthetic applications. For instance, it has been involved in the formation of hydrogen-bonded chains and sheets through interactions such as C-H...O and C-H...π(arene) hydrogen bonds, showcasing its potential in molecular construction and design (Calderón et al., 2006).
Enantioconvergent Synthesis
In the realm of stereochemistry, the compound has been utilized in the enantioconvergent synthesis of various amino acids. For example, efficient approaches have been developed for the synthesis of (S)-α-benzyl-α-methyl-β-alanine from both enantiomers of previously resolved 2-cyano-2-methyl-3-phenylpropanoic acid, highlighting its use in enantioselective synthesis processes (Badorrey et al., 2003).
Cycliacylation Studies
Methyl 2-benzyl-2-cyano-3-phenylpropanoate has been a subject of study in cycliacylation reactions. For instance, kinetic studies have been conducted on the cycliacylation of protonated 3-phenylpropanoic and 4-phenylbutanoic acids in liquid hydrogen fluoride, showcasing the compound's role in understanding reaction kinetics and mechanisms (Brouwer et al., 2010).
Radical Translocation and Addition Studies
Studies have also explored its behavior as a radical equivalent, such as in the case of Cyano(ethoxycarbonothioylthio)methyl benzoate which has been shown to be an excellent one-carbon radical equivalent for the introduction of an acyl unit via xanthate transfer radical addition to olefins (Bagal et al., 2006).
Biological and Medical Research
From a biological perspective, there has been research on the synthesis and biological evaluation of 2-amino-3-phenylpropanoic Acid derivatives labeled with ~(18)F, examining their potential in medical imaging and diagnostics (Qi Chuan-min, 2010).
properties
IUPAC Name |
methyl 2-benzyl-2-cyano-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-21-17(20)18(14-19,12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRZLMLPFWIGLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369614 | |
Record name | methyl 2-benzyl-2-cyano-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-benzyl-2-cyano-3-phenylpropanoate | |
CAS RN |
42550-72-1 | |
Record name | methyl 2-benzyl-2-cyano-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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